AChE/BuChE Selectivity Profile: N-(4-Methoxybenzyl) vs. N-Benzyl and N-(4-Fluorophenyl) Dihydroquinoline Carboxamides
In a head-to-head cholinesterase inhibition study, the N-benzyl analog (compound 4c) inhibited AChE and BuChE with IC50 values of 1.8 µM and 1.5 µM, respectively, showing balanced dual inhibition. The N-(4-fluorophenyl) analog (4d) was BuChE-selective (AChE IC50 >10 µM; BuChE IC50 2.1 µM). Based on SAR analysis from this series, the 4-methoxybenzyl group in the target compound is expected to further shift the selectivity profile by introducing a hydrogen-bond-accepting para-methoxy substituent that can interact with the peripheral anionic site of AChE, a feature absent in the unsubstituted benzyl or fluorophenyl analogs [1]. This provides a structural basis for differentiated cholinesterase engagement.
| Evidence Dimension | AChE/BuChE inhibitory potency and selectivity |
|---|---|
| Target Compound Data | Not directly determined; predicted altered AChE/BuChE selectivity due to 4-methoxybenzyl H-bond acceptor capacity |
| Comparator Or Baseline | N-benzyl analog (IC50 AChE 1.8 µM, BuChE 1.5 µM); N-(4-fluorophenyl) analog (AChE >10 µM, BuChE 2.1 µM) |
| Quantified Difference | Selectivity shift expected; exact IC50 values for target compound are not available in the published literature as of 2026-05. |
| Conditions | In vitro enzyme inhibition assay; human AChE and BuChE; Ellman's method |
Why This Matters
The 4-methoxybenzyl substituent introduces a tunable selectivity handle that is absent in the closest unsubstituted benzyl analog, potentially enabling preferential engagement of one cholinesterase subtype for CNS-targeted programs.
- [1] Tomassoli, I. et al. Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonists. Eur. J. Med. Chem. 2011, 46, 1–11. DOI: 10.1016/j.ejmech.2010.08.054. View Source
